molecular formula C13H15NO4 B14269711 (4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one CAS No. 163594-39-6

(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one

Cat. No.: B14269711
CAS No.: 163594-39-6
M. Wt: 249.26 g/mol
InChI Key: YUQUPSUDOOOQRB-LLVKDONJSA-N
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Description

(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The specific structure of this compound makes it a valuable compound in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one typically involves the reaction of a benzylamine derivative with an appropriate oxazolidinone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one: The enantiomer of the compound with similar chemical properties but different biological activities.

    4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one: A non-chiral version of the compound with different stereochemistry.

Uniqueness

(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one is unique due to its specific chiral configuration, which can lead to distinct biological activities and applications. Its ability to act as a chiral auxiliary in asymmetric synthesis makes it particularly valuable in the production of enantiomerically pure compounds.

Properties

CAS No.

163594-39-6

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(4R)-4-benzyl-3-(2-methoxyacetyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m1/s1

InChI Key

YUQUPSUDOOOQRB-LLVKDONJSA-N

Isomeric SMILES

COCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2

Canonical SMILES

COCC(=O)N1C(COC1=O)CC2=CC=CC=C2

Origin of Product

United States

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